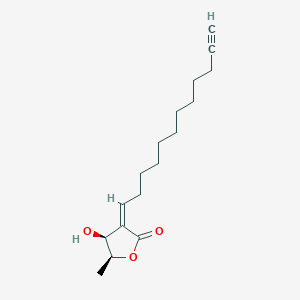

Lincomolide B

描述

属性

分子式 |

C17H26O3 |

|---|---|

分子量 |

278.4 g/mol |

IUPAC 名称 |

(3Z,4S,5S)-3-dodec-11-ynylidene-4-hydroxy-5-methyloxolan-2-one |

InChI |

InChI=1S/C17H26O3/c1-3-4-5-6-7-8-9-10-11-12-13-15-16(18)14(2)20-17(15)19/h1,13-14,16,18H,4-12H2,2H3/b15-13-/t14-,16+/m0/s1 |

InChI 键 |

ZOHSBTYPSYCTIC-CHQMYWLCSA-N |

SMILES |

CC1C(C(=CCCCCCCCCCC#C)C(=O)O1)O |

手性 SMILES |

C[C@H]1[C@H](/C(=C/CCCCCCCCCC#C)/C(=O)O1)O |

规范 SMILES |

CC1C(C(=CCCCCCCCCCC#C)C(=O)O1)O |

同义词 |

lincomolide B |

产品来源 |

United States |

常见问题

Basic: What experimental protocols are recommended for synthesizing Lincomolide B?

Answer:

Synthesis protocols should include step-by-step reaction conditions (e.g., solvent systems, catalysts, temperature), purification methods (e.g., column chromatography, HPLC), and yield optimization strategies. Document all parameters in a lab notebook, including deviations and unexpected outcomes, to enable reproducibility . For structural confirmation, pair nuclear magnetic resonance (NMR) spectroscopy with high-resolution mass spectrometry (HRMS), cross-referencing data with published spectra .

Basic: How can researchers characterize this compound’s physicochemical properties?

Answer:

Use a tiered approach:

- Primary characterization: NMR (¹H, ¹³C, 2D experiments like COSY and HSQC) and infrared (IR) spectroscopy to confirm functional groups .

- Secondary analysis: X-ray crystallography for absolute stereochemistry or computational modeling (e.g., density functional theory) to predict electronic properties .

- Stability testing: Monitor degradation under varying pH, temperature, and light using HPLC-UV or LC-MS .

Basic: What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Answer:

Design dose-response experiments with positive and negative controls. Common assays include:

- Antimicrobial activity: Broth microdilution (MIC/MBC) per CLSI guidelines .

- Cytotoxicity: MTT or resazurin assays on cell lines (e.g., HEK293, HepG2) .

- Enzyme inhibition: Fluorescence-based kinetic assays (e.g., IC₅₀ determination) .

Report results with standard deviations and statistical significance (p < 0.05) .

Advanced: How to resolve contradictions in reported mechanisms of action for this compound?

Answer:

- Hypothesis testing: Replicate conflicting studies under identical conditions, ensuring reagent batch consistency and instrumentation calibration .

- Multi-omics integration: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream targets and pathways .

- Kinetic modeling: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities and validate target engagement .

Advanced: What computational strategies improve target prediction for this compound?

Answer:

- Molecular docking: Employ AutoDock Vina or Schrödinger Suite to screen against databases like ChEMBL or PDB .

- Machine learning: Train models on bioactivity datasets (e.g., PubChem BioAssay) to predict off-target effects .

- Network pharmacology: Construct protein-protein interaction networks (e.g., STRING) to identify synergistic pathways .

Validate predictions with orthogonal experimental assays .

Advanced: How to design a study reconciling discrepancies in this compound’s pharmacokinetic data?

Answer:

- Comparative pharmacokinetics: Administer the compound via multiple routes (oral, IV) in animal models, collecting plasma/tissue samples at timed intervals .

- Metabolite profiling: Use UPLC-QTOF-MS to identify phase I/II metabolites and compare across studies .

- Population pharmacokinetics: Apply nonlinear mixed-effects modeling (e.g., NONMEM) to account for inter-individual variability .

Methodological: How to ensure reproducibility when synthesizing this compound?

Answer:

- Detailed documentation: Record all procedural variables (e.g., solvent purity, stirring speed) and raw data (e.g., TLC Rf values) in a lab notebook .

- Batch-to-batch analysis: Compare NMR and HPLC traces across synthesis batches to identify impurities .

- Open-science practices: Share protocols on platforms like Protocols.io and deposit spectral data in public repositories (e.g., ChemSpider) .

Methodological: What frameworks guide hypothesis-driven research on this compound?

Answer:

- PICO(T): Define Population (e.g., bacterial strains), Intervention (dose range), Comparison (positive/negative controls), Outcome (MIC values), and Time (exposure duration) .

- FINER criteria: Ensure hypotheses are Feasible (resources available), Interesting (novelty), Novel (unaddressed gaps), Ethical (animal welfare compliance), and Relevant (therapeutic potential) .

Advanced: How to integrate multi-omics data to elucidate this compound’s polypharmacology?

Answer:

- Transcriptomics: Use RNA-seq to identify differentially expressed genes post-treatment and validate with qRT-PCR .

- Metabolomics: Apply GC-MS or NMR-based metabolomics to map metabolic pathway disruptions .

- Data integration: Use tools like Cytoscape for network analysis, prioritizing hub nodes for functional validation .

Ethical: How to address data integrity challenges in this compound research?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。